Product packaging for 4-Fluoro-5-aza-2-oxindole(Cat. No.:CAS No. 1190312-66-3)

4-Fluoro-5-aza-2-oxindole

Cat. No.: B3089186
CAS No.: 1190312-66-3
M. Wt: 152.13 g/mol
InChI Key: UZEIPGVQAAJMOC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

4-Fluoro-5-aza-2-oxindole is a synthetic small molecule that serves as a valuable chemical intermediate and scaffold in medicinal chemistry and drug discovery research. This compound features a heterocyclic oxindole structure, which is a privileged framework found in numerous biologically active compounds and pharmaceuticals. The specific incorporation of both fluorine and nitrogen atoms into the core structure is designed to influence the molecule's electronic properties, metabolic stability, and binding affinity, making it a compound of significant interest for the development of novel therapeutic agents. Researchers utilize this and similar oxindole derivatives in various biological investigations. Oxindole derivatives have been studied for their potential as enzyme inhibitors. For instance, research on analogous compounds has demonstrated potent inhibitory activity against α-glucosidase, which is a target for managing type 2 diabetes . Furthermore, studies on other fluorinated oxindoles have revealed significant anti-inflammatory, antioxidant, and antinociceptive (pain-blocking) properties. These compounds can modulate key biological pathways, including the MAPK signaling cascade, and enhance the expression of antioxidant enzymes like heme oxygenase-1 (HO-1) and NQO1 through the Nrf2 pathway . The structural features of this compound make it a versatile building block for synthesizing more complex molecules targeted at protease inhibition, oncology, and central nervous system disorders. This product is intended for research applications only and is not for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H5FN2O B3089186 4-Fluoro-5-aza-2-oxindole CAS No. 1190312-66-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-fluoro-1,3-dihydropyrrolo[3,2-c]pyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5FN2O/c8-7-4-3-6(11)10-5(4)1-2-9-7/h1-2H,3H2,(H,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZEIPGVQAAJMOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C=CN=C2F)NC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for 4 Fluoro 5 Aza 2 Oxindole and Relevant Analogues

Strategies for Constructing the 5-Aza-2-oxindole Core

The foundational step in synthesizing the target compound and its analogues is the construction of the bicyclic 5-aza-2-oxindole core. This scaffold, a pyridine (B92270) ring fused to a pyrrolone ring, can be assembled through various synthetic routes.

Multi-step synthesis provides a versatile and controlled approach to building complex molecular frameworks. msu.edu These sequences often involve the creation of a key intermediate that undergoes a final cyclization step to form the desired heterocyclic system. vapourtec.comudel.edu

One modern approach involves an intramolecular oxidative coupling of C(sp²)–H and C(sp³)–H bonds. For instance, a copper(II)-mediated protocol has been successfully employed to access aza-oxindoles in good to excellent yields using a base like sodium tert-butoxide (NaOtBu) in toluene. rsc.org

Another powerful strategy is the Staudinger–aza-Wittig reaction. A phosphine (B1218219) oxide-catalyzed asymmetric variant has been developed for (o-azidoaryl)malonates, which provides access to a range of chiral quaternary oxindoles, including aza-oxindole derivatives. nih.gov This reaction proceeds under mild conditions with broad functional group tolerance and excellent enantioselectivity. nih.gov For example, azido (B1232118) substrates featuring pyridine units react smoothly to furnish the corresponding aza-oxindole in high yield (92%) and enantioselectivity (98% ee). nih.gov

More traditional methods often rely on the cyclization of appropriately substituted pyridine derivatives. For example, the synthesis of 5-fluoro-2-oxindole (an isomer, not the aza-variant) begins with 4-fluoroaniline, which is converted to p-fluoroisonitroacetanilide through a reaction with chloral (B1216628) hydrate (B1144303) and hydroxylamine (B1172632) hydrochloride. chemicalbook.com Subsequent cyclization promoted by concentrated sulfuric acid yields the oxindole (B195798) ring. chemicalbook.com A similar strategy, starting with a suitably substituted aminopyridine, can be envisioned for the construction of the 5-aza-2-oxindole core.

The Knoevenagel condensation is a widely used and effective method for introducing substituents at the C3 position of the oxindole ring. This reaction involves the condensation of the active methylene (B1212753) group at the C3 position of the 5-aza-2-oxindole with an aldehyde or ketone, typically catalyzed by a base.

Research has demonstrated a simple and efficient protocol for synthesizing a series of (Z)-3-benzylidine-5-aza-2-oxindole derivatives via a Knoevenagel condensation. researchgate.netresearchgate.net The optimal reaction conditions were found to be the use of piperidine (B6355638) as a catalyst in ethanol (B145695) at 80 °C, which afforded the desired products in satisfactory yields. researchgate.netresearchgate.net This method is also applicable to the synthesis of 3-arylmethyl-2-oxindole derivatives, where the initial condensation product is subsequently reduced. jst.go.jp

A variety of substituted aromatic aldehydes can be used in this reaction, leading to a diverse library of 3-substituted-5-aza-2-oxindole derivatives. The reaction mechanism typically begins with the Knoevenagel condensation to form an adduct, which can then be involved in further reactions if other components are present. beilstein-journals.org

Reactant 1Reactant 2 (Aldehyde)Catalyst/SolventProductYieldReference
5-Aza-2-oxindoleSubstituted BenzaldehydesPiperidine/Ethanol(Z)-3-Benzylidine-5-aza-2-oxindole DerivativesSatisfactory researchgate.netresearchgate.net
OxindoleSubstituted BenzaldehydesPiperidine/Methanol3-Arylmethylidene-2-oxindolesNot specified jst.go.jp

Multi-step Reaction Sequences for Aza-oxindole Formation

Selective Fluorination Techniques for Aromatic and Heteroaromatic Systems Applicable to Oxindoles

Introducing a fluorine atom at a specific position on the aza-oxindole skeleton is a significant challenge that requires highly regioselective fluorination methods.

The site-specific introduction of fluorine onto the aromatic portion of the aza-oxindole skeleton, such as at the C4 position, can be achieved through two main strategies: building the ring from a pre-fluorinated precursor or direct C-H fluorination of the pre-formed heterocycle.

The synthesis from a fluorinated starting material is a robust method. For example, a suitably fluorinated aminopyridine can serve as the key building block for constructing the aza-oxindole ring, ensuring the fluorine atom is in the desired position from the outset.

Direct C-H fluorination of heteroaromatic systems is a more atom-economical approach. Electrophilic fluorinating reagents like Selectfluor are commonly used. acs.org A transition-metal-free decarboxylative fluorination of electron-rich heteroaromatic carboxylic acids with Selectfluor has been reported, which could be applicable if the corresponding 4-carboxy-5-aza-2-oxindole is available. acs.org Furthermore, the direct monofluorination of N-protected pyridone derivatives has been achieved using N-fluorobenzenesulfonimide (NFSI), demonstrating that regioselective fluorination of aza-heterocycles is feasible. researchgate.net

Catalytic methods offer mild and efficient pathways for fluorination. While many reported methods focus on the C3 position of the oxindole ring, the principles can be extended to other positions or adapted for the aza-oxindole system.

Transition-metal-catalyzed fluorination has emerged as a powerful tool. beilstein-journals.org Palladium-catalyzed C-H fluorination of arenes using electrophilic fluorine sources like Selectfluor or NFSI has been developed. beilstein-journals.org Similarly, copper-catalyzed fluorination of alkyl triflates and allylic bromides has been reported. beilstein-journals.org For oxindoles specifically, palladium complexes have been used for enantioselective fluorination at the C3 position. beilstein-journals.orgacs.org Scandium(III)/N,N'-dioxide complexes have also been shown to catalyze the asymmetric C-H fluorination of unprotected 3-substituted oxindoles with NFSI. beilstein-journals.org

Substrate TypeCatalyst SystemFluorinating AgentKey FeaturesReference
Unprotected 3-Substituted OxindolesSc(III)/N,N'-dioxide complexNFSIHighly enantioselective C-H fluorination beilstein-journals.org
OxindolesChiral NHC-Palladium ComplexNFSIEnantioselective C(sp³)-H fluorination beilstein-journals.org
β-Ketoesters and N-Boc-oxindolesBis(thiazoline)-Cu(OTf)₂ complexesNFSIHighly enantioselective α-fluorination beilstein-journals.org
Electron-Rich HeteroaromaticsNone (Metal-Free)SelectfluorDecarboxylative fluorination acs.org

Site-Specific Introduction of Fluorine onto Aza-oxindole Skeletons

Enantioselective Synthesis of Chiral 4-Fluoro-5-aza-2-oxindole Derivatives

The creation of a chiral center in this compound, typically at the C3 position, is crucial for developing potential therapeutic agents. This requires sophisticated enantioselective synthetic methods.

A powerful strategy involves the asymmetric synthesis of the core structure itself. The previously mentioned desymmetrizing Staudinger–aza-Wittig reaction, catalyzed by a bespoke HypPhos oxide catalyst, has been used to synthesize chiral quaternary aza-oxindoles with excellent enantioselectivity. nih.gov Notably, this method has been successfully applied to substrates containing a fluorine atom on the pyridine ring, yielding a 5-fluoro-7-aza-oxindole derivative in 95% yield and 87% ee, demonstrating the feasibility of creating fluorinated chiral aza-oxindoles. nih.gov

Another approach is the catalytic enantioselective fluorination of a prochiral aza-oxindole substrate. This strategy has been extensively developed for standard oxindoles. For example, chiral palladium complexes have been used for the enantioselective fluorination of 3-substituted oxindoles, affording products with high to excellent enantioselectivities (75–96% ee). acs.org Similarly, nickel(II) complexes with chiral ligands like DBFOX-Ph have achieved extremely high levels of enantioselectivity (93–96% ee) in the fluorination of 3-substituted oxindoles. acs.org Organocatalytic methods using cinchona alkaloids have also been employed for the enantioselective fluorination of oxindoles with NFSI, achieving up to 85% ee. nih.gov

A phase-transfer catalyst system has been used for the enantioselective synthesis of spirocyclic azetidine (B1206935) oxindoles, where a 7-azaoxindole substrate was successfully converted with high enantiomeric ratio (3:97). acs.org These catalytic systems could potentially be adapted for the direct enantioselective fluorination of a this compound precursor at the C3 position.

Reaction TypeSubstrateCatalyst/ReagentProduct TypeEnantioselectivity (ee)Reference
Asymmetric Staudinger-aza-Wittig(o-Azido-pyridyl)malonateHypPhos oxide/[Ir(cod)Cl]₂Chiral Quaternary Aza-oxindole94-98% nih.gov
Electrophilic Fluorination3-Substituted OxindolePd-BINAP complex / NFSIChiral 3-Fluoro-3-substituted-oxindole75-96% acs.org
Electrophilic Fluorination3-Substituted OxindoleNi(ClO₄)₂ / DBFOX-Ph / NFSIChiral 3-Fluoro-3-substituted-oxindole93-96% acs.org
Electrophilic FluorinationOxindole(DHQD)₂AQN / NFSIChiral 3-Fluorooxindoleup to 85% nih.gov

Asymmetric Catalysis in Chiral Oxindole Synthesis

The creation of a chiral center at the C3 position of the oxindole core is of paramount importance, as the biological activity of such compounds is often stereospecific. Asymmetric catalysis provides the most efficient route to enantiomerically enriched oxindoles. While direct asymmetric catalysis on this compound is not extensively documented, methodologies developed for closely related oxindole and azaindole systems are highly applicable.

Key approaches in asymmetric catalysis for chiral oxindole synthesis include:

Enantioselective additions to isatins or their derivatives : Isatins (indole-2,3-diones) are common precursors to oxindoles. Chiral catalysts, including metal complexes and organocatalysts, can control the facial selectivity of nucleophilic additions to the C3 carbonyl group. For instance, chiral phosphoric acids have been used to catalyze the desymmetrization of di-t-butyl 2-alkyl-2-(2-aminophenyl)malonates to form chiral oxindoles. escholarship.org Similarly, cinchona alkaloid-derived phosphoramide (B1221513) catalysts have been effective in the Michael addition of unprotected 3-substituted oxindoles to nitroolefins. acs.orgnih.gov

Catalytic enantioselective functionalization of the C3 position : Direct enantioselective functionalization of a pre-formed oxindole ring is another powerful strategy. For example, a chiral scandium complex has been used for the highly enantioselective α-amination of 3-substituted 2-oxindoles. researchgate.net

Tandem reaction sequences : One-pot tandem reactions, such as a Morita–Baylis–Hillman/bromination/[3+2] annulation sequence or a C–H functionalization/Michael addition, can efficiently build complex chiral oxindole structures from simpler starting materials. acs.orgnih.gov

A study on the asymmetric synthesis of spirocyclic oxindole-ε-lactones demonstrated that 5-fluoro-substituted isatin-derived enals are viable substrates in N-heterocyclic carbene (NHC)-catalyzed annulation reactions, achieving good yields and stereoselectivities. acs.org This suggests that the this compound precursor, 4-fluoro-5-azaisatin, would likely be a suitable substrate for similar asymmetric transformations.

Table 1: Examples of Asymmetric Catalysis for Chiral Oxindole Synthesis

Catalyst Type Reaction Substrate Type Relevance to this compound
Chiral Phosphoramide Michael Addition Unprotected 3-substituted oxindoles Applicable for derivatization of the target compound. acs.orgnih.gov
Chiral Scandium Complex α-Amination 3-Substituted 2-oxindoles Demonstrates direct C3 functionalization potential. researchgate.net
N-Heterocyclic Carbene [3+4] Annulation 5-Fluoro-isatin-derived enals Shows compatibility of fluoro-substituted precursors. acs.org
Chiral HypPhos Oxide/Ir Staudinger–Aza-Wittig (o-azidoaryl)malonates Substrate scope includes aza-indoles, indicating applicability. escholarship.orgnih.gov

Desymmetrization Approaches for Azaindole Frameworks

Desymmetrization of prochiral precursors is an elegant and powerful strategy for the enantioselective synthesis of complex molecules bearing quaternary stereocenters. For the synthesis of chiral this compound, a desymmetrization approach would typically involve a prochiral malonate derivative attached to the corresponding aza-aniline precursor.

A notable example is the phosphine oxide-catalyzed asymmetric Staudinger–aza-Wittig reaction of (o-azidoaryl)malonates. escholarship.orgnih.gov This reaction allows for the synthesis of chiral quaternary oxindoles with high enantioselectivity. The substrate scope of this reaction has been shown to tolerate various functional groups, including fluoro substituents and heterocyclic cores like pyridine and quinoline (B57606), which form aza-oxindoles. escholarship.orgnih.gov In one study, an aza-indole derivative was obtained in 98% yield and 88% enantiomeric excess (ee), demonstrating the viability of this method for the 5-azaindole (B1197152) framework. nih.gov This methodology represents a direct and promising route to enantiomerically enriched 3,3-disubstituted 4-fluoro-5-aza-2-oxindoles.

Another relevant concept is the desymmetrization of unactivated aliphatic difluorides, which has been used to synthesize biologically relevant fluorinated oxazolidinones. researchgate.net This strategy of C-F bond activation highlights the advanced chemical manipulations possible on fluorinated scaffolds.

Derivatization Strategies at the 3-Position of this compound

Functionalization of the C3 position of the oxindole ring is crucial for modulating biological activity and exploring structure-activity relationships. The methylene group at this position is activated by the adjacent carbonyl and aromatic system, making it amenable to a variety of chemical transformations.

Functionalization via Michael Addition Reactions

The Michael addition, or conjugate addition, is a fundamental carbon-carbon bond-forming reaction where a nucleophile adds to an α,β-unsaturated carbonyl compound. wikipedia.orgmasterorganicchemistry.com In the context of this compound, this can be achieved in two ways:

The enolate of this compound (or its 3-substituted derivatives) can act as the Michael donor.

A 3-ylidene-4-fluoro-5-aza-2-oxindole, formed by condensation with an aldehyde or ketone, can act as the Michael acceptor.

The Michael addition is a versatile tool for creating complex scaffolds. researchgate.net For instance, the asymmetric aza-Michael reaction, where a nitrogen nucleophile is added, can be used to synthesize spiro[pyrrolidine-3,3'-oxindoles]. masterorganicchemistry.com Research on 5-fluoro-2-oxindole derivatives, close analogues of the target compound, has demonstrated successful one-pot sequential reactions involving an anti-Michael addition. acs.orgnih.gov These studies underscore the feasibility of applying Michael addition strategies to the this compound core to introduce a wide range of substituents at the C3 position.

Condensation Reactions with Carbonyl Electrophiles

The active methylene group at the C3 position of this compound can undergo condensation reactions with various carbonyl electrophiles, such as aldehydes and ketones. This reaction, typically a Knoevenagel or aldol-type condensation, leads to the formation of 3-ylidene-4-fluoro-5-aza-2-oxindoles.

Studies have shown that 7-aza-2-oxindole readily undergoes aldol (B89426) condensation with various substituted benzaldehydes in basic conditions to produce the corresponding 3-ylidene derivatives in yields ranging from 30% to 80%. dovepress.com Similarly, 5-fluoro-2-oxindole has been condensed with a variety of substituted aldehydes in the presence of potassium hydroxide (B78521) in ethanol to afford a series of 3-benzylidene derivatives. frontiersin.org These 3-ylidene intermediates are valuable as they can be further modified, for example, through reduction to introduce a 3-alkyl substituent or by acting as Michael acceptors for further functionalization. jst.go.jp

Table 2: Condensation Reactions of (Aza)oxindoles

Oxindole Substrate Electrophile Product Type Reported Yield Reference
7-Aza-2-oxindole Substituted Benzaldehydes 3-Ylidene-7-aza-2-oxindoles 30-80% dovepress.com
5-Fluoro-2-oxindole Substituted Aldehydes 3-Ylidene-5-fluoro-2-oxindoles up to 65% frontiersin.org
2-Oxindole Aromatic Aldehydes 3-Arylmethyl-2-oxindoles (after reduction) - jst.go.jp

Regiospecific Introduction of Diverse Chemical Moieties

Beyond Michael additions and condensations, various other methods allow for the regiospecific introduction of diverse chemical groups at the C3 position. The development of regioselective C-H activation and functionalization methods offers modern and efficient strategies for derivatization. researchgate.net

One-pot sequential reactions, such as a Meyer–Schuster rearrangement followed by an anti-Michael addition and intramolecular azacyclization, have been developed for oxindole derivatives, including 5-fluoro-substituted analogues. acs.orgnih.gov This highlights the potential for complex, multi-component reactions to build molecular diversity from the this compound scaffold in a highly controlled and regioselective manner.

Furthermore, rhodium-catalyzed formal aza-[4+3] cycloaddition reactions of 3-diazoindolin-2-imines with 1,3-dienes have been shown to be effective for constructing azepinoindoles. acs.org The substrate scope tolerated various electron-donating and electron-withdrawing groups, including fluoro substituents, on the indole (B1671886) ring. acs.org This type of cycloaddition could be a powerful tool for creating novel, complex polycyclic systems fused to the this compound core.

Molecular Mechanisms of Biological Action for 4 Fluoro 5 Aza 2 Oxindole Analogues

Inhibition of Key Enzyme Targets

Analogues built around the oxindole (B195798) and aza-oxindole frameworks have demonstrated significant inhibitory activity against several critical protein kinases and enzymes. The specific substitutions on this core structure modulate their interaction with the target's active site, leading to potent and often selective inhibition.

Cyclin-Dependent Kinase (CDK) Inhibition Mechanisms

Cyclin-dependent kinases (CDKs) are serine/threonine kinases that are fundamental regulators of the cell cycle, and their dysregulation is a hallmark of many cancers. frontiersin.org The oxindole core is a well-established scaffold for the development of CDK inhibitors. mdpi.comnih.gov Analogues are typically designed as ATP-competitive inhibitors, binding to the ATP-binding pocket of the kinase. mdpi.com

Research into oxindole–indole (B1671886) conjugates has shed light on the structure-activity relationship (SAR) for CDK inhibition. For instance, the oxindole moiety is crucial for binding, with its NH and C=O groups forming key hydrogen bonds with amino acid residues in the CDK active site, such as Glu94 and Val96 in CDK4. mdpi.com The indole part of the hybrid molecule typically occupies a hydrophobic sub-pocket. mdpi.com

Substitution at the C-5 position of the oxindole ring with a fluorine atom has been shown to be advantageous for anti-proliferative activity against certain cancer cell lines. mdpi.com For example, a 5-fluoro-oxindole-indole conjugate (Compound 6b) showed higher potency against the MDA-MB-231 breast cancer cell line than its unsubstituted counterpart. mdpi.com Two closely related classes of oxindole-based compounds, 1H-indole-2,3-dione 3-phenylhydrazones and 3-(anilinomethylene)-1,3-dihydro-2H-indol-2-ones, have been found to potently inhibit CDK2, with some analogues exhibiting low nanomolar inhibitory activity and approximately 10-fold greater potency for CDK2 over CDK1. nih.gov

CompoundTargetIC50 (µM)Reference
Oxindole-indole Hybrid 6aCDK41.82 mdpi.com
5-Fluoro-oxindole-indole Hybrid 6bMCF-7 (cell-based)6.36 ± 0.29 mdpi.com
5-Chloro-oxindole-indole Hybrid 6cMCF-7 (cell-based)9.48 ± 0.44 mdpi.com
Oxindole-indole Hybrid 6eCDK41.26 mdpi.com
Isatin-hydrazone 4jCDK20.2456 mdpi.com
Isatin-hydrazone 4kCDK20.3006 mdpi.com

Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) Kinase Inhibition

Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is critical for tumor growth and metastasis. The indolin-2-one scaffold is a core feature of several approved VEGFR-2 inhibitors, such as Sunitinib (B231). Analogues of 4-fluoro-5-aza-2-oxindole are designed to mimic the binding mode of these established inhibitors. They typically function as ATP-competitive inhibitors, occupying the ATP-binding pocket in the kinase domain of VEGFR-2.

A series of nicotinamide-based derivatives designed as antiangiogenic VEGFR-2 inhibitors showed that compound 6, the most potent of the series, had an IC₅₀ of 60.83 nM. researchgate.net Another study on new 2-oxoindole derivatives identified compounds 6f and 9f as potent multi-kinase inhibitors, with compound 6f showing exceptional activity against VEGFR-2 with an IC₅₀ of 7.49 nM. acs.org Similarly, a new series of indoline-2-one derivatives produced compound 17a, which exhibited a potent VEGFR-2 inhibitory IC₅₀ of 0.078 µM. mdpi.com These findings underscore the potential of the oxindole framework in generating powerful VEGFR-2 inhibitors.

CompoundTargetIC50 (nM)Reference
Compound 6f (N-aryl acetamide (B32628) 2-oxoindole)VEGFR-27.49 acs.org
Compound 9f (benzyloxy benzylidene 2-oxoindole)VEGFR-222.21 acs.org
Compound 11 (Nicotinamide-based)VEGFR-2190 nih.gov
Compound 6 (Nicotinamide-based)VEGFR-260.83 researchgate.net
Compound 17a (Indoline-2-one)VEGFR-278 mdpi.com
Sunitinib (Reference)VEGFR-278.46 acs.org
Sorafenib (Reference)VEGFR-253.65 researchgate.net

α-Glucosidase Modulatory Effects and Kinetic Mechanisms

α-Glucosidase is a key intestinal enzyme responsible for breaking down carbohydrates into glucose. Inhibiting this enzyme can delay carbohydrate digestion and absorption, thereby controlling postprandial hyperglycemia in type 2 diabetes. mdpi.comfrontiersin.org A series of 5-fluoro-2-oxindole derivatives have been synthesized and evaluated as α-glucosidase inhibitors. mdpi.comsemanticscholar.org

Many of these synthesized compounds showed significantly better inhibitory activity than the reference drug, acarbose (B1664774). mdpi.comsemanticscholar.org For example, compounds 3d, 3f, and 3i from one study exhibited IC₅₀ values that were 10 to 15 times lower than that of acarbose. mdpi.com

Kinetic mechanism studies revealed that these potent 5-fluoro-2-oxindole derivatives act as reversible and mixed-type inhibitors of α-glucosidase. mdpi.comsemanticscholar.orgcam.ac.ukfrontiersin.org This means they can bind to both the free enzyme and the enzyme-substrate complex, albeit with different affinities. cam.ac.ukfrontiersin.org The inhibition constants (KI and KIS) have been calculated to quantify these interactions, confirming a mixed-inhibition pathway. cam.ac.ukfrontiersin.org

CompoundIC50 (µM)Inhibition TypeKI (µM)KIS (µM)Reference
Compound 3d49.89 ± 1.16Mixed14.96453.85 semanticscholar.orgcam.ac.uk
Compound 3f35.83 ± 0.98Mixed33.8558.31 semanticscholar.orgcam.ac.uk
Compound 3i56.87 ± 0.42Mixed22.7224.74 semanticscholar.orgcam.ac.uk
Acarbose (Reference)569.43 ± 43.72Competitive-- mdpi.comsemanticscholar.org

Interleukin-1 Receptor (IL-1R) and Interleukin-1 Receptor Associated Kinase 4 (IRAK4) Pathway Modulation

The Interleukin-1 Receptor (IL-1R) and Toll-like receptor (TLR) signaling pathways are central to the innate immune response and inflammation. google.comnih.gov Interleukin-1 Receptor Associated Kinase 4 (IRAK4) is a critical serine/threonine kinase that acts as a master regulator early in these pathways. nih.govlib4ri.ch Upon receptor stimulation, IRAK4 is recruited and activated, initiating a phosphorylation cascade that leads to the activation of downstream inflammatory signaling. google.commdpi.com Given its pivotal role, inhibiting IRAK4 kinase activity is a key therapeutic strategy for a range of inflammatory and autoimmune diseases, as well as certain cancers. frontiersin.orgnih.gov

While direct studies on this compound are limited, research on structurally related aza-heterocycles has demonstrated potent IRAK4 inhibition. For example, a series of 5-azaquinazolines were developed as selective IRAK4 inhibitors. nih.gov The introduction of the "aza" group was a key modification to improve potency. nih.gov Similarly, modifications of benzoxazole (B165842) amides led to the discovery of aza-benzoxazole molecules as potent IRAK4 inhibitors, culminating in the clinical candidate emavusertib. frontiersin.org Furthermore, a fragment-based design led to the discovery of PF-06650833, a potent and selective IRAK4 inhibitor featuring a 4-fluoro-5-oxopyrrolidine core, highlighting the utility of a fluorinated, five-membered lactam ring system in targeting this kinase. osti.gov These examples suggest that the this compound scaffold is a highly promising platform for designing novel IRAK4 inhibitors.

Indoleamine 2,3-Dioxygenase (IDO) Inhibition

Indoleamine 2,3-dioxygenase (IDO1) is a heme-containing enzyme that catalyzes the first and rate-limiting step in tryptophan catabolism along the kynurenine (B1673888) pathway. mdpi.commdpi.comtandfonline.com In the context of cancer, IDO1 expression by tumor cells or immune cells in the tumor microenvironment leads to tryptophan depletion and the accumulation of immunosuppressive metabolites, creating a tolerogenic environment that allows tumors to evade the immune system. tandfonline.comnih.gov Consequently, inhibiting IDO1 is a major strategy in cancer immunotherapy. nih.gov

The oxindole scaffold has proven to be effective for targeting IDO1. A systematic study of analogues with a spiro-oxindole skeleton revealed potent IDO1 inhibitory activity. mdpi.com One inhibitor from this class (Inhibitor 3) demonstrated an IC₅₀ of 7.9 µM, which was significantly more potent than the positive control, 4-phenylimidazole (B135205) (4-PI). mdpi.com The mechanism of these inhibitors was found to be uncompetitive, and molecular docking suggested that hydrophobic interactions stabilize the binding of the inhibitor to the IDO1 active site. mdpi.com Additionally, an oxadiazole-based IDO inhibitor, which contains a 3-chloro-4-fluorophenyl group, was identified as a potent, selective, and competitive inhibitor of human IDO1, with an IC₅₀ of 67 nM. researchgate.net This demonstrates that the combination of a heterocyclic core with a fluorinated phenyl ring, features present in this compound, is a valid strategy for potent IDO1 inhibition.

CompoundIC50TargetReference
Spiro-oxindole Inhibitor 131.4 µMhIDO1 mdpi.com
Spiro-oxindole Inhibitor 229.5 µMhIDO1 mdpi.com
Spiro-oxindole Inhibitor 37.9 µMhIDO1 mdpi.com
4-Amino-N-(3-chloro-4-fluorophenyl)-Nʹ-hydroxy-1,2,5-oxadiazole-3-carboximidamide67 nMhIDO1
4-Phenylimidazole (4-PI) (Reference)49.2 µMhIDO1 mdpi.com

Phosphoinositide 3-Kinase delta (PI3Kδ) Inhibition

Phosphoinositide 3-kinases (PI3Ks) are a family of lipid kinases that regulate critical cellular processes like proliferation, survival, and metabolism. google.comeco-vector.com The Class I isoform, PI3Kδ, is primarily expressed in leukocytes and plays a crucial role in B-cell signaling, making it a prime target for B-cell malignancies and inflammatory diseases. cam.ac.ukmdpi.com

The oxindole scaffold has been successfully utilized to develop highly selective PI3Kδ inhibitors. acs.orgrcsb.org The rigid, three-dimensional shape of the 3,3-disubstituted oxindole moiety, when combined with a purine (B94841) hinge-binding core, led to inhibitors with exceptional selectivity for the δ isoform over other PI3K isoforms like α, β, and γ. acs.orgrcsb.org This selectivity arises from the ability of the oxindole structure to exploit small differences in the isoform selectivity pockets. acs.org

Further optimization by incorporating a nitrogen atom into the oxindole ring to create a 7-azaoxindole (e.g., compound 4d) attenuated lipophilicity and metabolic liabilities while maintaining excellent potency and kinome selectivity. acs.org The development of a potent and selective PI3Kδ inhibitor named FD223 from an indole scaffold through bioisosteric replacement further highlights the versatility of this structural class. researchgate.net FD223 displayed high potency against PI3Kδ with an IC₅₀ of 1 nM and 29–51 fold selectivity over other PI3K isoforms. researchgate.net

CompoundTargetIC50 (nM)Selectivity vs PI3KαReference
7-Azaoxindole 4dPI3Kδ0.21500x acs.org
Spirooxindole 5dPI3Kδ0.3>5000x acs.org
FD223 (Indole-based)PI3Kδ129-51x researchgate.net

Modulation of Inflammatory Response Pathways

Analogues of this compound have demonstrated notable capabilities in modulating inflammatory responses. This is primarily achieved through the inhibition of pro-inflammatory signaling molecules and enzymes that are crucial in the inflammatory cascade.

Inhibition of Pro-inflammatory Cytokine Release (e.g., TNF-α, IL-6)

Studies on a series of 7-aza-2-oxindole derivatives, structurally related to this compound, have shown their capacity to inhibit the release of key pro-inflammatory cytokines. In experiments using lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages, these compounds effectively reduced the production of Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6). researchgate.netdovepress.comnih.gov

A majority of the thirty synthesized indole-2-one and 7-aza-2-oxindole derivatives demonstrated significant anti-inflammatory activity by suppressing LPS-induced TNF-α and IL-6 expression, often exceeding the activity of the reference compound, tenidap (B1681256). dovepress.com Specifically, compounds designated as 7i and 8e were found to inhibit the release of TNF-α and IL-6 in a dose-dependent manner. researchgate.net Compound 7i, in particular, was identified as the most potent among the tested compounds in inhibiting the expression of these cytokines. dovepress.com This inhibition of crucial inflammatory cytokines highlights a primary mechanism by which these compounds exert their anti-inflammatory effects. researchgate.net

CompoundTarget CytokineCell LineEffectReference
7i TNF-α, IL-6RAW264.7Dose-dependent inhibition of LPS-stimulated release. Most potent of compounds tested. researchgate.netdovepress.com
8e TNF-α, IL-6RAW264.7Dose-dependent inhibition of LPS-stimulated release. researchgate.netnih.gov

Effects on Cyclooxygenase-2 (COX-2) and Inducible Nitric Oxide Synthase (iNOS) Expression

The anti-inflammatory properties of these analogues also extend to the inhibition of key enzymes involved in the inflammatory process, namely Cyclooxygenase-2 (COX-2) and inducible Nitric Oxide Synthase (iNOS). The expression of these enzymes is often upregulated during inflammation, leading to the production of prostaglandins (B1171923) and nitric oxide, respectively.

Research has demonstrated that 7-aza-2-oxindole derivatives can inhibit the LPS-stimulated mRNA expression of COX-2 and iNOS in macrophages. researchgate.netdovepress.comnih.gov In comparative studies, compound 7i showed significantly higher activity in inhibiting COX-2 and iNOS expression than the reference drug tenidap, while compound 8e exhibited inhibitory effects comparable to tenidap. dovepress.com The suppression of COX-2 and iNOS expression is a critical mechanism contributing to the anti-inflammatory profile of these compounds. researchgate.netcore.ac.uk

CompoundTarget EnzymeCell LineEffectReference
7i COX-2, iNOSRAW264.7Potent inhibition of LPS-stimulated mRNA expression; higher activity than tenidap. dovepress.comnih.gov
8e COX-2, iNOSRAW264.7Inhibition of LPS-stimulated mRNA expression; activity comparable to tenidap. dovepress.comnih.gov

Intracellular Signaling Pathway Interactions

Beyond inflammation, analogues of this compound interact with fundamental intracellular signaling pathways that regulate cell life and death, such as those controlling apoptosis and the cell cycle. These interactions are of significant interest in the context of cancer research.

Investigations into Apoptosis Induction Pathways in Cellular Models

Several studies have highlighted the pro-apoptotic capabilities of oxindole and aza-oxindole analogues in various cancer cell lines. The induction of apoptosis, or programmed cell death, is a key strategy for anti-cancer therapies.

For instance, certain oxindole-indole conjugates have been shown to induce apoptosis in MCF-7 breast cancer cells. mdpi.com Specifically, compounds 6e and 6f significantly increased the expression levels of caspase-3 and the tumor suppressor protein p53. mdpi.com This suggests that their anti-proliferative activity is mediated through the induction of apoptosis. mdpi.com Similarly, 4-aza-podophyllotoxin analogues, which share a core structural feature, have been reported to cause caspase-3 dependent apoptosis. researchgate.net Other research on hybrid spirooxindole derivatives found that they could induce apoptosis, activate p53, and downregulate the anti-apoptotic Bcl2 gene in cancer cells. frontiersin.org

CompoundCell LineKey Pathway/MarkerFold Increase vs. ControlReference
6e MCF-7Caspase-311.45 mdpi.com
p5317.0 mdpi.com
6f MCF-7Caspase-310.1 mdpi.com
p5313.3 mdpi.com

Mechanisms of Cell Cycle Arrest in Preclinical Systems

The ability to halt the cell cycle is another important mechanism for controlling cancer cell proliferation. Analogues of this compound have been found to arrest cell cycle progression at different phases in preclinical models.

Derivatives of 4-aza-podophyllotoxin have been noted for their ability to induce cell cycle arrest in the G2/M phase. researchgate.netrsc.org This disruption of microtubule networks effectively stops cell mitosis. rsc.org In another study, oxindole-indole hybrids 6e and 6f were reported to cause effective cell cycle disturbance in MCF-7 cells. mdpi.com Furthermore, other hybrid molecules incorporating an isatin (B1672199) scaffold (a close relative of oxindole) have also demonstrated the ability to cause cell cycle arrest at the G2/M phase. rsc.org This consistent finding across multiple related compound series underscores the potential of the aza-oxindole framework to interfere with the machinery of cell division. researchgate.net

Compound Class/DerivativePhase of ArrestCellular Model(s)Reference
4-Aza-podophyllotoxin analoguesG2/M PhaseVarious cancer cell lines researchgate.netrsc.org
Isatin-benzothiazole hybridsG2/M PhaseBreast cancer cell lines rsc.org
Oxindole-indole conjugates (6e, 6f)Not specifiedMCF-7 breast cancer cells mdpi.com

Structure Activity Relationship Sar Studies of 4 Fluoro 5 Aza 2 Oxindole Derivatives

Impact of the Fluorine Atom at Position 4 on Biological Activity

The introduction of a fluorine atom into a drug candidate is a widely used strategy in medicinal chemistry to enhance various molecular properties. Current time information in Bangalore, IN. In the context of 4-fluoro-5-aza-2-oxindole, the fluorine at position 4 is anticipated to exert significant effects on the molecule's biological profile through a combination of electronic and steric contributions.

Electronic and Steric Contributions of Fluorine Substitution

Fluorine is the most electronegative element, and its substitution for a hydrogen atom can profoundly alter the electronic distribution within a molecule. rsc.org The strong electron-withdrawing nature of fluorine can modulate the acidity of nearby protons and influence the charge distribution of the aromatic system, which can be critical for molecular interactions. rsc.org In the this compound ring, the fluorine atom is expected to lower the pKa of the N-H proton at position 1, potentially influencing its hydrogen bonding capabilities.

From a steric perspective, fluorine is relatively small, with a van der Waals radius (1.47 Å) comparable to that of a hydrogen atom (1.20 Å). Current time information in Bangalore, IN. This allows it to be incorporated into a molecule with minimal steric perturbation, often mimicking the parent non-fluorinated compound's binding mode. Current time information in Bangalore, IN. However, this small change can still be significant in the tightly packed environment of a receptor's binding pocket.

Role of Fluorine in Ligand-Receptor Binding Affinity and Selectivity

The strategic placement of a fluorine atom can significantly enhance the binding affinity and selectivity of a ligand for its target protein. Current time information in Bangalore, IN. In some instances, fluorine substitution has been shown to improve the inhibitory activity of kinase inhibitors. For example, studies on related oxindole (B195798) derivatives have shown that the introduction of a fluorine atom can be beneficial for biological activity. mdpi.commdpi.com

The high polarity of the carbon-fluorine (C-F) bond can lead to favorable electrostatic interactions with the receptor. While the C-F bond is not a classical hydrogen bond acceptor, it can participate in dipole-dipole interactions and interact with polarized C-H groups in the binding site. Furthermore, the substitution of hydrogen with fluorine can block metabolic pathways, increasing the metabolic stability and bioavailability of the compound. frontiersin.org

Research on related 5-fluoro-2-oxindole derivatives as α-glucosidase inhibitors has demonstrated that fluorination can lead to a significant enhancement of inhibitory activity compared to the non-fluorinated parent compound. nih.gov Although this is a different target, it highlights the potential of fluorine to positively modulate biological activity.

Influence of the Aza-Substitution at Position 5 on Biological Activity

The replacement of a carbon atom with a nitrogen atom in an aromatic ring, known as aza-substitution, is another powerful tool in medicinal chemistry to fine-tune the properties of a molecule. nih.gov In the 5-aza-2-oxindole scaffold, the nitrogen atom at position 5 introduces significant changes to the electronic landscape and hydrogen bonding potential of the heterocyclic system.

Effects of Nitrogen Position on Ring System Reactivity and Intermolecular Interactions

The introduction of a nitrogen atom into the benzene (B151609) ring of the oxindole core makes the ring system more electron-deficient. This alteration in electron density can influence the reactivity of the entire ring system. Azaindoles, as bioisosteres of indoles, can exhibit modified lipophilicity and solubility, which are crucial pharmacokinetic properties. nih.gov The nitrogen atom can also serve as a hydrogen bond acceptor, providing an additional point of interaction with the target protein that is absent in the parent carbocyclic system. nih.gov

Aza-Substitution and Hydrogen Bonding Network Modulations

The nitrogen atom at position 5 of the 5-aza-2-oxindole scaffold can act as a hydrogen bond acceptor, which can significantly alter the hydrogen bonding network between the ligand and its receptor. nih.gov This can lead to a reorientation of the molecule within the binding pocket to accommodate this new interaction, potentially leading to enhanced potency and selectivity. The ability of the aza-group to modulate hydrogen bonding is a key consideration in the design of kinase inhibitors, where such interactions are often critical for potent inhibition. acs.org The presence of the nitrogen atom can also influence the conformation of substituents attached to the oxindole ring, further impacting biological activity.

Pharmacophore Elucidation for Target-Specific Activities

Pharmacophore modeling is a crucial tool in drug discovery to identify the essential three-dimensional arrangement of functional groups required for biological activity. For oxindole derivatives, pharmacophore models have been developed to understand their interaction with various targets, such as epidermal growth factor receptor (EGFR) kinase. nih.gov A typical pharmacophore for cytotoxic oxindole derivatives against cancer cell lines might include features like hydrogen bond acceptors, hydrogen bond donors, and aromatic rings. nih.gov

For this compound derivatives, a putative pharmacophore model would likely incorporate:

A hydrogen bond donor feature from the N-H group of the oxindole lactam.

A hydrogen bond acceptor feature from the carbonyl oxygen of the lactam.

A hydrogen bond acceptor feature from the nitrogen atom at position 5.

An aromatic/hydrophobic region corresponding to the bicyclic core.

The fluorine atom at position 4 could contribute to a specific electrostatic or hydrophobic interaction region.

The specific arrangement and relative importance of these features would depend on the target protein. For instance, in kinase inhibition, the hydrogen bonding interactions with the hinge region of the ATP binding site are paramount. The combination of the fluorine and aza-substitutions in the this compound scaffold offers a unique set of features that can be exploited to design potent and selective inhibitors for specific biological targets.

Identification of Essential Structural Features for Kinase Inhibition Potency

The 4-aza-2-oxindole scaffold has been identified as a versatile template for the development of potent kinase inhibitors, particularly targeting Tropomyosin receptor kinases (Trk). researchgate.netacs.org The Trk family, comprising TrkA, TrkB, and TrkC, are pivotal in the nervous system's development and are implicated in various neurological disorders and cancers. researchgate.netnih.gov

A notable example is the 4-aza-2-oxindole inhibitor GW441756, which has demonstrated high affinity for Trk kinases. mdpi.com Modeling and optimization studies of the 4-aza-2-oxindole scaffold have led to the identification of a series of high-affinity fluorinated and methoxy-derivatized pan-Trk inhibitors. researchgate.netacs.org This suggests that the 4-aza-2-oxindole core is a key structural feature for Trk inhibition. The introduction of a fluorine atom, as in the this compound scaffold, is a strategic modification aimed at enhancing metabolic stability and bioavailability. nih.gov

For kinase inhibition, the essential structural features of 4-aza-2-oxindole derivatives can be summarized as follows:

The 4-Aza-2-oxindole Core : This heterocyclic system is fundamental for binding to the kinase active site. researchgate.netacs.org

Substitutions at the 3-position : The nature of the substituent at the 3-position of the oxindole ring is critical for potency and selectivity. Typically, an arylidene group at this position is a common feature in potent Trk inhibitors. mdpi.com

Fluorination : The presence of a fluorine atom on the core, such as in this compound, can significantly influence the pharmacokinetic properties of the compound. researchgate.netacs.org

Further SAR studies on related oxindole scaffolds have shown that modifications on the aromatic C-ring can dramatically affect cytotoxicity and kinase inhibitory activity. For instance, in a series of isatin-hydrazones, halogen substitutions at the 2,6-position of the C-ring resulted in the most potent derivatives against CDK2 protein kinase. mdpi.com While not directly on the this compound scaffold, these findings highlight the importance of the substitution pattern on the aromatic part of the molecule for kinase inhibition.

Table 1: Kinase Inhibitory Activity of Representative Aza-Oxindole Derivatives

CompoundTarget KinaseIC50 (nM)Key Structural Features
GW441756TrkA29.64-Aza-2-oxindole core, 3-arylidene substituent
TrkB6.7
TrkC4.6
Fluorinated Derivative 10pan-TrkHigh AffinityFluorinated 4-aza-2-oxindole scaffold

This table presents data for closely related 4-aza-2-oxindole derivatives to infer the SAR for this compound.

SAR Profiling for Anti-inflammatory Potency

While specific SAR studies on this compound for anti-inflammatory potency are not extensively documented, research on related aza-oxindole and fluoro-oxindole derivatives provides valuable insights.

Furthermore, research on 5-fluorooxindole (B20390) has highlighted the role of the fluorine atom in enhancing anti-inflammatory properties. The fluorine substitution is believed to improve the interaction with inflammatory mediators. It has been shown that 5-fluoro-2-oxindole can alleviate inflammatory pain and inhibit inflammatory responses. ossila.comresearchgate.net

Based on these related studies, the SAR for anti-inflammatory potency of this compound derivatives can be inferred to depend on:

The Aza-oxindole Core : The nitrogen in the pyridine (B92270) ring of the aza-oxindole scaffold likely plays a role in the molecule's interaction with inflammatory targets.

The Fluorine Substituent : The fluorine atom is expected to enhance the anti-inflammatory activity, potentially by modulating the electronic properties and metabolic stability of the compound.

Substituents on the Core : Electron-withdrawing groups at the 5-position of the 2-indolinone ring have been associated with higher inhibitory activity in related structures. researchgate.net

Table 2: Anti-inflammatory Activity of Representative Aza-Oxindole and Fluoro-Oxindole Derivatives

Compound SeriesKey Structural FeaturesObserved Anti-inflammatory Effect
7-Aza-2-oxindole derivativesAza-oxindole coreInhibition of TNF-α and IL-6 release dovepress.com
5-FluorooxindoleFluorine at C5Alleviation of inflammatory pain ossila.comresearchgate.net

This table summarizes findings from related aza-oxindole and fluoro-oxindole compounds to guide the understanding of the anti-inflammatory potential of this compound derivatives.

SAR for α-Glucosidase Inhibitory Efficacy

Derivatives of 5-fluoro-2-oxindole have been investigated as potent inhibitors of α-glucosidase, an important target for the management of type 2 diabetes. nih.govossila.comnih.gov These studies provide a strong basis for understanding the SAR of the closely related this compound scaffold.

A series of synthesized 5-fluoro-2-oxindole derivatives demonstrated significantly better α-glucosidase inhibitory activity than the standard drug, acarbose (B1664774). nih.govresearchgate.netfrontiersin.org The key SAR findings from these studies include:

The 5-Fluoro-2-oxindole Core : This structure serves as an effective backbone for α-glucosidase inhibitors. nih.gov

Substitutions at the 3-position : The introduction of a substituted benzylidene group at the 3-position is a common strategy. The nature and position of substituents on this benzylidene ring have a profound impact on inhibitory potency.

Influence of Substituents on the Benzylidene Ring :

Electron-donating vs. Electron-withdrawing groups : The electronic properties of the substituents on the benzylidene ring are critical.

Steric Effects : The position of the substituent (ortho, meta, or para) also influences activity, indicating the importance of steric factors in the binding to the enzyme's active site. frontiersin.org

For instance, certain derivatives with specific substitutions on the benzylidene ring showed IC50 values that were 10- to 15-fold lower than that of acarbose. nih.govresearchgate.net

Table 3: α-Glucosidase Inhibitory Activity of Representative 5-Fluoro-2-oxindole Derivatives

CompoundSubstituent at 3-positionIC50 (µM) vs. α-glucosidase
Compound 3d4-Hydroxybenzylidene49.89 ± 1.16 researchgate.net
Compound 3f4-Methoxybenzylidene35.83 ± 0.98 researchgate.net
Compound 3i3,4-Dihydroxybenzylidene56.87 ± 0.42 researchgate.net
Acarbose (Reference)569.43 ± 43.72 researchgate.net

This table showcases SAR data from 5-fluoro-2-oxindole derivatives, which is highly relevant for predicting the α-glucosidase inhibitory potential of this compound derivatives.

Stereochemical Implications in Biological Activity of Chiral Analogues

The introduction of a substituent at the 3-position of the this compound core can create a chiral center, leading to the existence of enantiomers. The stereochemistry of these chiral analogues has significant implications for their biological activity.

Enantiomeric Purity and Differential Biological Potency

For chiral drugs, it is common for one enantiomer to exhibit significantly higher biological activity than the other. This is because biological targets, such as enzymes and receptors, are themselves chiral and will interact differently with the two enantiomers of a chiral ligand. scielo.br

While specific studies on the enantiomeric purity of this compound derivatives are limited, research on other chiral oxindoles has demonstrated this principle. For example, in the context of neuroprotective 3-arylmethyl-2-oxindole derivatives, while the stereochemistry at the C-3 position was not found to be a crucial factor in one study, it is generally accepted that the absolute configuration of drug molecules plays an important role in their interaction with target proteins. jst.go.jp In many cases, the desired therapeutic effect resides in one enantiomer, while the other may be inactive or even contribute to undesirable side effects. Therefore, achieving high enantiomeric purity is often a critical aspect of drug development.

Absolute Configuration and Stereospecific Target Recognition

The absolute configuration (R or S) of a chiral center determines the three-dimensional arrangement of the atoms and functional groups in space. libretexts.orglibretexts.org This spatial arrangement is critical for stereospecific recognition by the biological target. The precise fit of a ligand into the binding pocket of a protein is often a prerequisite for high-affinity binding and potent biological activity.

The assignment of the absolute configuration is crucial for understanding the SAR of chiral compounds. scielo.br X-ray crystallography is a definitive method for determining the absolute configuration of a chiral molecule. mdpi.com For instance, the absolute configuration of chiral spirooxindole derivatives has been determined using X-ray diffraction analysis, providing a basis for understanding their structure-activity relationships. researchgate.net

In the development of aza-Prins reactions for synthesizing chiral spirooxindoles, the control of stereochemistry has been a key focus, with methods being developed to produce single enantiomers. acs.org This underscores the importance of absolute configuration in achieving the desired biological profile for this class of compounds. The interaction between a drug molecule and its target is highly dependent on their three-dimensional structures, and even minor changes in stereochemistry can lead to significant differences in biological response. scielo.br

Computational and in Silico Approaches to 4 Fluoro 5 Aza 2 Oxindole Research

Molecular Docking Investigations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to forecast the binding mode of a ligand (like 4-Fluoro-5-aza-2-oxindole) within the active site of a target protein, such as a kinase.

Research on the 4-aza-2-oxindole scaffold, a close analog of this compound, has utilized molecular modeling to identify its potential as a pan-Tropomyosin Receptor Kinase (Trk) inhibitor. researchgate.net Modeling studies were instrumental in the rational design of these inhibitors, including fluorinated derivatives, for applications such as Positron Emission Tomography (PET) imaging. researchgate.net The primary goal of these docking studies is to predict how the ligand fits into the ATP-binding pocket of the kinase and to identify the key interactions that stabilize the complex.

For the broader class of oxindole (B195798) derivatives, docking studies have been successfully applied to various kinase targets, including Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), Cyclin-Dependent Kinase 2 (CDK2), and Glycogen Synthase Kinase-3β (GSK-3β). mdpi.commdpi.commdpi.com These studies typically reveal that the oxindole core establishes crucial hydrogen bonds with the hinge region of the kinase, a critical interaction for potent inhibition. mdpi.comualberta.ca For instance, in CDK4, the oxindole moiety's NH and C=O groups often form hydrogen bonds with key amino acid residues like Glu94 and Val96. ualberta.ca

Table 1: Predicted Binding Interactions of Representative Aza-Oxindole Scaffolds with Kinase Targets
Compound ScaffoldTarget ProteinPredicted Binding Energy (kcal/mol)Key Interacting ResiduesInteraction Type
4-Aza-2-oxindoleTrkA-8.5Met592, Glu590Hydrogen Bond
4-Aza-2-oxindoleTrkAN/APhe669, Tyr591Hydrophobic/π-π Stacking
5-Fluoro-2-oxindole DerivativeVEGFR-2-9.2Cys919, Asp1046Hydrogen Bond
5-Fluoro-2-oxindole DerivativeVEGFR-2N/AVal848, Leu1035Hydrophobic Contact
Oxindole-Indole ConjugateCDK4-9.72Glu94, Val96Hydrogen Bond
Oxindole-Indole ConjugateCDK4N/APhe93, Ala157Hydrophobic/π-π Stacking

Note: The data in this table is illustrative and compiled from findings on similar oxindole scaffolds. Specific binding energy values for this compound are not publicly available.

The stability of the ligand-protein complex is determined by a combination of forces. For aza-oxindole derivatives, these interactions are meticulously analyzed in silico:

Hydrogen Bonding: As mentioned, the hydrogen bonds between the oxindole core and the kinase hinge region are paramount. The nitrogen atom of the aza-group and the fluorine substituent in this compound can also participate in or influence hydrogen bonding, potentially enhancing binding affinity and selectivity.

Pi-Stacking Interactions: The aromatic nature of the oxindole core allows for π-π stacking interactions with aromatic residues like phenylalanine, tyrosine, or tryptophan within the binding pocket. mdpi.com These stacking interactions add to the stability of the complex.

Virtual screening is a powerful computational technique used to search large libraries of small molecules to identify those structures that are most likely to bind to a drug target. For the oxindole class, virtual screening has been employed to discover new potential inhibitors for various targets. mdpi.com The process typically involves:

Library Preparation: A large database of chemical compounds is prepared, often containing millions of structures.

Target-Based Screening: A molecular docking protocol is used to dock each compound in the library against the target protein's binding site.

Scoring and Ranking: The docked poses are scored based on their predicted binding affinity. The top-scoring compounds are then selected for further analysis.

Filtering: The selected hits are often filtered based on drug-likeness criteria, such as Lipinski's Rule of Five, to prioritize compounds with favorable pharmacokinetic properties. mdpi.com

Through such methodologies, several novel oxindole derivatives have been identified as promising candidates for further development. mdpi.com

Analysis of Hydrogen Bonding, Hydrophobic Contacts, and Stacking Interactions

Molecular Dynamics (MD) Simulations

While molecular docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements of the ligand and protein over time. This provides deeper insights into the stability of the complex and the nature of the binding interactions.

MD simulations allow researchers to observe the dynamic behavior of the binding interactions identified in docking studies. For example, the persistence of key hydrogen bonds can be monitored throughout the simulation. This analysis can reveal whether a predicted hydrogen bond is stable and maintained over time or if it is transient.

Furthermore, MD simulations provide information on the conformational flexibility of both the ligand and the protein. The analysis can highlight which parts of the protein become more or less flexible upon ligand binding. For instance, the DFG loop, a critical regulatory element in many kinases, may adopt a specific conformation (DFG-in or DFG-out) upon inhibitor binding, and MD simulations can track its flexibility and conformational state. ualberta.ca The analysis of the free energy landscape can also reveal the most stable conformational states of the complex. mdpi.com

Table 2: Representative Molecular Dynamics Simulation Parameters and Findings for Oxindole-Kinase Complexes
SystemSimulation Time (ns)Key Stability MetricObservation
BIATAM-VEGFR-2 Complex100RMSDHigh structural stability with limited conformational flexibility. mdpi.com
GSK-3β-Oxindole Complex50Hydrogen Bond OccupancyStable hydrogen bonds observed with VAL 135 and ASP 133 throughout the simulation.
CDK2-Oxindole Complex25RMSF (Root Mean Square Fluctuation)Reduced flexibility in the ATP-binding region upon ligand binding.
TrkA-4-Aza-2-Oxindole ComplexNot SpecifiedBinding Mode StabilityModeling confirmed a stable binding mode for the Z-isomer, guiding radiotracer development. mdpi.com

Note: This table presents typical findings from MD simulations of various oxindole derivatives to illustrate the type of data generated. Specific simulation data for this compound is not publicly available.

Free Energy Landscape and Binding Energy Calculations

Currently, there are no specific studies available that detail the free energy landscape or binding energy calculations for this compound.

Research in this area would typically involve molecular dynamics (MD) simulations to explore the conformational space of this compound when interacting with a specific biological target, such as a protein kinase or receptor. By plotting the principal components of the molecule's motions during the simulation, a free energy landscape (FEL) can be constructed. This landscape visualizes the most stable and low-energy conformational states of the compound within the binding site.

Binding free energy calculations, commonly performed using methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Molecular Mechanics/Generalized Born Surface Area (MM/GBSA), would provide a quantitative estimate of the binding affinity. These calculations dissect the total binding energy into its constituent parts, such as van der Waals, electrostatic, polar solvation, and non-polar solvation energies, offering insight into the key forces driving the interaction. For related aza-oxindole derivatives, such computational approaches have been used to reinforce findings from molecular docking and assess their affinity for specific targets. researchgate.netresearchgate.net

Quantum Mechanics (QM) and Density Functional Theory (DFT) Studies

No dedicated Quantum Mechanics (QM) or Density Functional Theory (DFT) studies for this compound have been published. DFT calculations have been performed on other substituted oxindoles to investigate reaction mechanisms and enantioselectivity. nih.gov

A theoretical investigation using DFT would calculate the electronic properties of this compound to predict its stability and reactivity. Key parameters would include:

Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial. The HOMO-LUMO energy gap is a critical indicator of chemical stability; a larger gap implies higher stability and lower reactivity.

Molecular Electrostatic Potential (MEP): An MEP map would visualize the electron density distribution, highlighting electrophilic (electron-poor, positive potential) and nucleophilic (electron-rich, negative potential) regions. This is invaluable for predicting how the molecule might interact with biological macromolecules.

A representative data table for such a study would look like this:

ParameterCalculated Value (Arbitrary Units)Description
EHOMO ValueEnergy of the Highest Occupied Molecular Orbital
ELUMO ValueEnergy of the Lowest Unoccupied Molecular Orbital
Energy Gap (ΔE) ValueDifference between LUMO and HOMO energies
Electronegativity (χ) ValueMeasure of the ability to attract electrons
Chemical Hardness (η) ValueResistance to change in electron distribution
Chemical Softness (S) ValueReciprocal of hardness, indicates reactivity

Note: The values in this table are placeholders, as no specific study on this compound is available.

Specific interaction landscape or electron density gradient analyses for this compound are not found in the current literature.

These advanced computational methods are used to characterize non-covalent interactions (NCIs), which are fundamental to molecular recognition in biological systems.

Quantum Theory of Atoms in Molecules (QTAIM): This method analyzes the topology of the electron density to identify bond critical points (BCPs), providing evidence for hydrogen bonds, van der Waals interactions, and other stabilizing contacts.

Non-Covalent Interaction (NCI) Plots: Also known as Reduced Density Gradient (RDG) analysis, this technique visually represents the regions of space involved in different types of non-covalent interactions, color-coding them to distinguish between strong attractive forces (like hydrogen bonds), weaker van der Waals forces, and repulsive steric clashes.

Theoretical Prediction of Electronic Properties and Reactivity

Quantitative Structure-Activity Relationship (QSAR) Modeling

While QSAR studies have been conducted on broader classes of aza-oxindole derivatives, a specific model developed for or including this compound is not available. researchgate.net

A QSAR study for this compound would involve synthesizing a series of analogues with varied substitutions and measuring their biological activity against a specific target. A statistical model would then be built to correlate the variations in chemical structure with changes in biological activity. The goal is to create a predictive equation that can estimate the activity of new, unsynthesized compounds.

The performance of a QSAR model is judged by several statistical metrics:

r² (Coefficient of determination): Indicates how well the model fits the training data.

q² (Cross-validated r²): Measures the model's internal predictive ability.

r²_pred (External validation r²): Assesses the model's ability to predict the activity of an external set of compounds not used in model development.

A typical QSAR equation might look like: pIC₅₀ = β₀ + β₁(Descriptor₁) + β₂(Descriptor₂) + ... where pIC₅₀ is the biological activity, and β values are the coefficients for each molecular descriptor.

The primary output of a QSAR analysis is the identification of key physicochemical descriptors that influence biological activity. For anti-inflammatory or anticancer oxindole derivatives, studies have identified descriptors related to molecular shape, electronic properties, and lipophilicity as being important. researchgate.net

A data table summarizing these findings would typically include:

DescriptorTypeCorrelation with ActivityInterpretation
ALogP LipophilicityPositive/NegativeIndicates the importance of hydrophobicity for target binding or cell permeability.
TPSA Polar PropertyPositive/NegativeTopological Polar Surface Area, relates to hydrogen bonding capacity and membrane penetration.
J-3D 3D DescriptorPositive/NegativeA 3D-MoRSE descriptor related to the molecule's three-dimensional structure.
RDF 3D DescriptorPositive/NegativeRadial Distribution Function, describes the probability distribution of interatomic distances.
H-GETAWAY 3D DescriptorPositive/NegativeEncodes information about molecular size, shape, and atom distribution.

Note: This table represents the type of information a QSAR study would provide. The specific descriptors and their correlations for this compound are unknown due to a lack of research.

Preclinical Disease Models and Pharmacological Efficacy of 4 Fluoro 5 Aza 2 Oxindole Analogues

In Vitro Cellular Models for Disease Research

Analogues of 4-Fluoro-5-aza-2-oxindole have demonstrated significant cytotoxic activity across a broad spectrum of human cancer cell lines.

A novel series of 5-fluoro-2-oxindole derivatives containing a thiazole (B1198619) moiety were evaluated for their anticancer activity. researchgate.net Among these, compound 3g showed potent activity against multiple cancer types in the NCI-60 cell line screen. researchgate.netnih.gov It exhibited high growth inhibition (GI > 70%) against leukemia, breast, ovarian, lung, melanoma, central nervous system (CNS), renal, and colon cancer cell lines. researchgate.net The most significant activity was observed against breast cancer (T-47D), lung cancer (HOP-92), ovarian cancer (NCI/ADR-RES), and CNS cancer (SNB-75). researchgate.netnih.gov Notably, the growth inhibition by compound 3g against leukemia, CNS, and breast cancer was found to be 6% to 31% higher than the established drug, Sunitinib (B231). nih.gov

Another study focused on 3-arylidene-4,6-dimethyl-5-hydroxy-7-azaoxindole derivatives. One compound, 6-15 , which features a quinoline (B57606) moiety, displayed superior cytotoxic IC50 values compared to sunitinib across seven cancer cell lines: MCF-7 (breast), MDA-MB-231 (breast), HT-29 (colon), DU145 (prostate), U937 (leukemia), A549 (lung), and PANC-1 (pancreatic). researchgate.net

Oxindole-indole conjugates have also been explored as potential anticancer agents. These compounds were tested against MCF-7 and MDA-MB-231 breast cancer cell lines, with most showing efficient growth inhibition. mdpi.com For instance, the unsubstituted derivative 6a had an IC50 of 3.12 ± 0.14 μM against the MCF-7 cell line, which was twice as active as the reference compound staurosporine. mdpi.com Hybrids 6a and 6e also demonstrated good inhibitory activity against cyclin-dependent kinase 4 (CDK4). mdpi.com

Furthermore, a 2'-fluoro analog of 5-azacytidine, 2'F-araAC , showed high antiproliferative activity in vitro against P388 and L1210 murine leukemia lymphocytic cells, where it induced G2/M cell cycle arrest and apoptosis. scirp.org

Compound / AnalogueCancer TypeCell Line(s)Key Findings (IC50 / % Inhibition)
Compound 3g (5-Fluoro-2-oxindole derivative)Breast CancerT-47DGrowth Inhibition (GI) = 96.17% researchgate.netnih.gov
Lung CancerHOP-92GI = 95.95% researchgate.netnih.gov
Ovarian CancerNCI/ADR-RESGI = 95.13% researchgate.netnih.gov
CNS CancerSNB-75GI = 89.91% researchgate.netnih.gov
Compound 6-15 (7-Azaoxindole derivative)Breast, Colon, Prostate, Leukemia, Lung, PancreaticMCF-7, MDA-MB-231, HT-29, DU145, U937, A549, PANC-1Superior cytotoxic IC50 values compared to sunitinib. researchgate.net
Compound 6a (Oxindole-indole conjugate)Breast CancerMCF-7IC50 = 3.12 ± 0.14 μM mdpi.com
Compound 6e (Oxindole-indole conjugate)Breast CancerMCF-7Good CDK4 inhibitory activity (IC50 = 1.26 µM). mdpi.com
2'F-araAC (2'-Fluoro analog of 5-azacytidine)LeukemiaP388, L1210Induces G2/M cell cycle arrest and apoptosis. scirp.org

The anti-inflammatory potential of aza-oxindole analogues has been assessed using macrophage cell line models, primarily by measuring the inhibition of pro-inflammatory cytokine production following stimulation with lipopolysaccharide (LPS).

In a study involving 7-aza-2-oxindole derivatives, their anti-inflammatory activity was evaluated by measuring their ability to inhibit the release of tumor necrosis factor (TNF)-α and interleukin (IL)-6 in LPS-stimulated RAW264.7 macrophages. researchgate.netdovepress.com The majority of the 30 compounds tested demonstrated significant anti-inflammatory effects, often exceeding the activity of the reference compound tenidap (B1681256). dovepress.com The study found that indole-2-one derivatives generally exhibited more potent anti-inflammatory activity than the 7-aza-2-oxindoles. dovepress.com Specifically, compounds 7i and 8e were shown to inhibit the expression of TNF-α and IL-6. researchgate.netdovepress.com

Further investigation in primary mouse peritoneal macrophages confirmed these findings, showing that compound 7i possessed much higher activity than tenidap against the expression of cyclooxygenase-2 (COX-2), prostaglandin (B15479496) E synthase (PGES), and inducible nitric oxide synthase (iNOS). dovepress.com Compound 8e showed inhibitory activity comparable to tenidap. dovepress.com

Compound / AnalogueCell LineInflammatory StimulusKey Findings
7-Aza-2-oxindole derivatives RAW264.7 MacrophagesLPSInhibition of TNF-α and IL-6 release. researchgate.netdovepress.com
Compound 7i RAW264.7 MacrophagesLPSPotent inhibition of TNF-α and IL-6. dovepress.com
Primary Mouse Peritoneal MacrophagesLPSStrong inhibition of COX-2, PGES, and iNOS expression. dovepress.com
Compound 8e RAW264.7 MacrophagesLPSInhibition of TNF-α and IL-6. dovepress.com
Primary Mouse Peritoneal MacrophagesLPSInhibition of COX-2, PGES, and iNOS comparable to tenidap. dovepress.com

Analogues have been tested for their inhibitory effects on specific enzymes implicated in various diseases, including diabetes and cancer.

α-Glucosidase Inhibition: Several studies have highlighted the potential of 5-fluoro-2-oxindole derivatives as potent α-glucosidase inhibitors, a key target in managing type 2 diabetes. frontiersin.org A series of these derivatives were synthesized and evaluated, with most compounds showing potential inhibition of α-glucosidase. frontiersin.org Compounds 3d , 3f , and 3i were particularly potent, with IC50 values of 49.89 ± 1.16 μM, 35.83 ± 0.98 μM, and 56.87 ± 0.42 μM, respectively. frontiersin.org This represents an approximately 10 to 15-fold higher activity than the reference drug acarbose (B1664774) (IC50 = 569.43 ± 43.72 μM). frontiersin.org

Another study on 3,5-disubstituted indolin-2-one derivatives also identified potent α-glucosidase inhibitors. researchgate.net Similarly, a series of tetracyclic oxindole (B195798) derivatives were found to be powerful α-glucosidase inhibitors, with one compound exhibiting an IC50 value of 3.64 μM, which is 14-fold more active than acarbose. researchgate.net

Kinase Inhibition: The inhibition of protein kinases is a crucial strategy in cancer therapy. A 5-fluoro-2-oxindole derivative, compound 3g , was suggested through molecular docking to inhibit VEGFR2, a key receptor tyrosine kinase in angiogenesis. researchgate.netnih.gov

In contrast, the 7-azaoxindole derivative 6-15 showed 100 to 3000-fold weaker inhibitory activity against a panel of receptor tyrosine kinases (including VEGFR2, PDGFRβ, c-KIT) compared to sunitinib. researchgate.net However, it was found to significantly inhibit the Gas6-Axl signaling axis, which is implicated in tumor growth and drug resistance. researchgate.net

Additionally, oxindole-indole conjugates have been identified as inhibitors of cyclin-dependent kinase 4 (CDK4), with hybrids 6a and 6e showing IC50 values of 1.82 µM and 1.26 µM, respectively. mdpi.com

Compound / AnalogueTarget EnzymeKey Findings (IC50)
Compound 3f (5-Fluoro-2-oxindole derivative)α-Glucosidase35.83 ± 0.98 μM frontiersin.org
Compound 3d (5-Fluoro-2-oxindole derivative)α-Glucosidase49.89 ± 1.16 μM frontiersin.org
Compound 3i (5-Fluoro-2-oxindole derivative)α-Glucosidase56.87 ± 0.42 μM frontiersin.org
Acarbose (Reference)α-Glucosidase569.43 ± 43.72 μM frontiersin.org
Compound 7i (Tetracyclic oxindole derivative)α-Glucosidase4.8 μM researchgate.net
Compound 3g (5-Fluoro-2-oxindole derivative)VEGFR2Potential inhibition suggested by docking studies. researchgate.netnih.gov
Compound 6-15 (7-Azaoxindole derivative)Gas6-Axl AxisSignificant inhibition. researchgate.net
Compound 6a (Oxindole-indole conjugate)CDK41.82 µM mdpi.com
Compound 6e (Oxindole-indole conjugate)CDK41.26 µM mdpi.com

Macrophage Cell Line Assays for Anti-inflammatory Effects (e.g., LPS-stimulated macrophages)

In Vivo Rodent Models for Efficacy Studies

The anti-inflammatory effects of aza-oxindole analogues observed in vitro have been translated into in vivo models of inflammation and sepsis.

A study highlighted that compound 7i , an indole-2-one derivative, provided significant protection against LPS-induced septic death in mouse models, demonstrating its potent in vivo anti-inflammatory efficacy. researchgate.netdovepress.com Another chiral oxindole-type analogue, Q4c , showed remarkable in vivo anti-inflammatory activity in a mouse ear inflammation model, with its efficacy approaching that of the steroidal anti-inflammatory drug dexamethasone. researchgate.net This compound also alleviated pain in mouse models with an activity comparable to morphine. researchgate.net

Furthermore, 5-fluoro-2-oxindole has been shown to inhibit allodynia and hyperalgesia in a mouse model of inflammatory pain induced by complete Freund's adjuvant (CFA). mdpi.com This effect was associated with the inhibition of oxidative and inflammatory responses in the spinal cord and paw. mdpi.com

The antitumor potential of these analogues has also been validated in in vivo xenograft models.

The 7-azaoxindole derivative 6-15 was evaluated in mouse tumor models using A549 (lung cancer) and PANC-1 (pancreatic cancer) xenografts. The compound demonstrated significantly greater inhibition of tumor growth compared to standard chemotherapeutic agents cisplatin (B142131) and gemcitabine. researchgate.net This potent in vivo effect is linked to its ability to down-regulate the Gas6-Axl axis. researchgate.net

Evaluation in Metabolic Disease Models (e.g., α-Glucosidase related models)

Analogues of fluoro-oxindole structures have been investigated for their potential in managing metabolic diseases, particularly through the inhibition of α-glucosidase. This enzyme plays a crucial role in carbohydrate metabolism, and its inhibition can help control postprandial hyperglycemia, a key factor in type 2 diabetes. nih.govresearchgate.net α-Glucosidase inhibitors function by delaying the breakdown of carbohydrates into glucose, thereby reducing the rate of glucose absorption into the bloodstream. nih.govfrontiersin.org

In the search for novel and effective α-glucosidase inhibitors, a series of 5-fluoro-2-oxindole derivatives were synthesized and evaluated for their inhibitory activity. nih.govnih.gov The introduction of a fluorine atom into the oxindole structure can enhance metabolic stability and improve pharmacodynamic properties. nih.gov The parent 5-fluoro-2-oxindole was used as a lead structure to generate various derivatives through condensation with substituted aromatic aldehydes. nih.gov

The biological evaluation of these synthesized compounds revealed that many exhibited potent inhibition of α-glucosidase. nih.gov Several derivatives demonstrated significantly higher inhibitory activity compared to acarbose, a standard drug used for managing type 2 diabetes. nih.govnih.gov

Notably, compounds designated as 3d , 3f , and 3i from a synthesized series showed marked inhibitory activity. nih.govnih.gov Their IC₅₀ values, which represent the concentration of the inhibitor required to reduce the enzyme activity by half, were found to be substantially lower than that of acarbose, indicating a much higher potency. nih.govresearchgate.net Specifically, the IC₅₀ values for these compounds were approximately 10 to 15 times lower than that of acarbose. nih.govnih.gov

Kinetic studies of compounds 3d , 3f , and 3i indicated that they inhibit α-glucosidase through a reversible and mixed-type inhibition mechanism. nih.govfigshare.com Molecular docking simulations were also performed to understand the interaction between these potent inhibitors and the active site of the α-glucosidase enzyme. nih.govfigshare.com

The research into these fluoro-oxindole derivatives highlights their potential as a promising class of α-glucosidase inhibitors for further development in the context of metabolic diseases. nih.gov

Table 1: α-Glucosidase Inhibitory Activity of Selected 5-Fluoro-2-oxindole Analogues

CompoundIC₅₀ (μM)Comparison to Acarbose
Compound 3d 49.89 ± 1.16~10-15 times more potent
Compound 3f 35.83 ± 0.98~10-15 times more potent
Compound 3i 56.87 ± 0.42~10-15 times more potent
Acarbose 569.43 ± 43.72Reference Standard

Emerging Research Avenues and Future Directions for 4 Fluoro 5 Aza 2 Oxindole

Exploration of Novel Biological Targets for 4-Fluoro-5-aza-2-oxindole Derivatives

The inherent versatility of the oxindole (B195798) scaffold, and by extension the this compound core, allows for its derivatization to interact with a wide array of biological targets. researchgate.net Research into analogous structures has revealed activities against various enzymes and receptors, suggesting promising new directions for this compound derivatives.

One area of significant potential is the inhibition of kinases. 3-Substituted indolin-2-ones have been identified as a novel class of tyrosine kinase inhibitors, demonstrating selectivity for different receptor tyrosine kinases (RTKs). acs.org The modification of substituents on the oxindole ring has led to compounds that can selectively inhibit the ligand-dependent autophosphorylation of various RTKs at submicromolar concentrations in cellular assays. acs.org Given that fluorine substitution can enhance metabolic stability and binding affinity, this compound derivatives are prime candidates for the development of new kinase inhibitors. frontiersin.org For instance, novel thiazole-containing 5-fluoro-2-oxindole derivatives have been designed as sunitinib (B231) analogues and have shown significant anticancer activity, with one compound, in particular, demonstrating high inhibitory activity against eight types of cancer in the NCI-60 screen. nih.gov

Another promising area is the development of agents targeting inflammatory pathways. Derivatives of 7-aza-2-oxindole have been synthesized and evaluated for their anti-inflammatory properties, specifically their ability to inhibit the release of pro-inflammatory cytokines like TNF-α and IL-6 in macrophages. nih.gov Furthermore, some 2-indolinone derivatives have shown inhibitory effects on the IL-1 receptor (IL-1R), with IC50 values in the nanomolar range. researchgate.net The this compound scaffold could be similarly functionalized to create potent anti-inflammatory agents.

Additionally, based on studies of similar fluorinated oxindoles, there is potential for developing α-glucosidase inhibitors for the management of diabetes. A series of 5-fluoro-2-oxindole derivatives were synthesized and showed promising α-glucosidase inhibitory activity, with some compounds being 10 to 15 times more potent than the reference drug acarbose (B1664774). frontiersin.org This suggests that the this compound core could also be a valuable scaffold for creating new antidiabetic agents.

Derivative ClassInvestigated TargetKey Findings
3-Substituted Indolin-2-onesReceptor Tyrosine Kinases (RTKs)Selective inhibition of ligand-dependent autophosphorylation at submicromolar levels. acs.org
Thiazole-containing 5-Fluoro-2-Oxindole DerivativesVarious Cancer Cell Lines (as Sunitinib analogues)High antitumor activity against multiple cancer types, including leukemia, breast, and lung cancer. nih.gov
7-Aza-2-Oxindole DerivativesInflammatory Cytokines (TNF-α, IL-6)Inhibition of LPS-stimulated cytokine release in macrophages. nih.gov
5-Fluoro-2-Oxindole Derivativesα-GlucosidasePotent inhibition, with some derivatives showing 10-15 times higher activity than acarbose. frontiersin.org
2-Indolinone DerivativesInterleukin-1 Receptor (IL-1R)Strong inhibitory effects with IC50 values as low as 0.01 µM. researchgate.net

Development of Multi-targeted Agents Featuring the this compound Scaffold

The complexity of many diseases, such as cancer and type 2 diabetes, often necessitates treatment with multiple drugs. researchgate.net This has spurred interest in the development of multi-targeted agents, single molecules designed to interact with multiple biological targets. The 2-oxindole scaffold has been explored for this purpose, with some derivatives showing promise as multi-target antidiabetic agents by acting as GSK3β inhibitors with in vivo antihyperglycemic activity. researchgate.net

The this compound scaffold is well-suited for the design of such multi-targeted agents. For example, by combining the structural features required for kinase inhibition with those necessary for anti-inflammatory activity, it may be possible to create a single compound with dual efficacy. Some indole-2-one derivatives have been shown to inhibit the expression of TNF-α, IL-6, COX-2, PGES, and iNOS in LPS-stimulated macrophages, demonstrating a broad anti-inflammatory profile. nih.gov

Another approach is to create hybrid molecules that combine the this compound core with another pharmacophore. For instance, oxindole-indole conjugates have been developed as potential anticancer agents with inhibitory action toward cyclin-dependent kinase 4 (CDK4). mdpi.com This strategy of pharmacophore hybridization could be applied to the this compound scaffold to generate novel compounds with unique, multi-targeted activities.

Hybrid Compound ConceptPotential TargetsTherapeutic Area
This compound-Kinase Inhibitor HybridMultiple Kinases, Inflammatory pathwaysCancer, Inflammatory Diseases
This compound-Indole ConjugateCyclin-Dependent Kinases (CDKs)Cancer
This compound-Thiazole HybridVEGFR2Cancer

Integration of Advanced Synthetic Methodologies for Enhanced Chemical Diversity and Accessibility

The synthesis of a diverse library of this compound derivatives is crucial for exploring their full therapeutic potential. Advanced synthetic methodologies can play a key role in achieving this. For example, enantioselective synthesis is critical for producing chiral oxindole derivatives, as different enantiomers can have distinct biological activities. A catalytic asymmetric Staudinger–aza-Wittig reaction has been developed for the synthesis of chiral quaternary oxindoles with excellent enantioselectivity. nih.gov

Other advanced methods include catalytic nucleophilic fluorination, which can be used to introduce fluorine atoms into specific positions of a molecule. acs.org Rhodium-catalyzed formal aza-[4+3] cycloaddition reactions have been used to synthesize azepinoindoles, demonstrating the utility of catalysis in creating complex heterocyclic systems. acs.org The development of stereoselective approaches to spirocyclic oxindoles is also an active area of research, with applications in medicinal chemistry and total synthesis. rsc.org

These methodologies can be adapted for the synthesis of this compound derivatives, allowing for the creation of a wide range of structurally diverse compounds for biological screening.

Synthetic MethodologyApplicationPotential Advantage for this compound
Catalytic Asymmetric Staudinger–Aza-Wittig ReactionEnantioselective synthesis of chiral quaternary oxindoles. nih.govAccess to stereochemically pure derivatives with potentially improved biological activity and specificity.
Rhodium-Catalyzed Formal Aza-[4+3] CycloadditionSynthesis of azepinoindoles. acs.orgConstruction of novel fused heterocyclic systems based on the this compound core.
Stereoselective Synthesis of Spirocyclic OxindolesCreation of spiro-3- to 8-membered rings. rsc.orgGeneration of three-dimensionally complex molecules with unique pharmacological profiles.
Catalytic Nucleophilic FluorinationIntroduction of fluorine atoms. acs.orgPrecise control over the placement of fluorine to optimize drug-like properties.

Application of Artificial Intelligence and Machine Learning in Compound Design and Optimization

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery and development. scrivenerpublishing.com These technologies can be used to analyze vast datasets of chemical structures and biological activities to identify promising new drug candidates. nih.govmdpi.com For the this compound scaffold, AI and ML can be applied in several ways.

De Novo Drug Design: Generative AI models can design novel molecules from scratch that are predicted to have high affinity for a specific biological target. nih.govmednexus.org This can be used to generate a virtual library of this compound derivatives for further investigation.

High-Throughput Virtual Screening: AI/ML models can be trained to predict the biological activity of compounds, allowing for the rapid screening of large virtual libraries to identify the most promising candidates for synthesis and testing. nih.gov

QSAR Analysis: Quantitative structure-activity relationship (QSAR) models can be developed to understand the relationship between the chemical structure of this compound derivatives and their biological activity. This information can then be used to guide the optimization of lead compounds. nih.gov

The integration of AI and ML into the drug discovery pipeline can significantly accelerate the process of identifying and optimizing new therapeutic agents based on the this compound scaffold. mdpi.com

Collaborative Research Initiatives for Translating Preclinical Findings into Further Academic Inquiry

The translation of promising preclinical findings into further academic and eventually clinical research requires a collaborative effort. This involves partnerships between academic research institutions, pharmaceutical companies, and government agencies. Such collaborations can provide the necessary resources and expertise to advance the development of this compound-based therapeutics.

The complexity of modern drug discovery, from target identification and validation to lead optimization and preclinical testing, necessitates a multidisciplinary approach. researchgate.net Collaborative initiatives can facilitate the sharing of data, resources, and expertise, ultimately accelerating the pace of research and development. For a relatively new scaffold like this compound, building a collaborative network of researchers will be essential for fully realizing its therapeutic potential.

Q & A

Q. What are the established synthetic routes for 4-Fluoro-5-aza-2-oxindole, and how can researchers optimize reaction yields?

  • Methodological Answer : A common synthetic approach involves fluorination and cyclization reactions. For example, fluorinated intermediates like 5-Fluoro-2-hydroxybenzoic acid (CAS 345-16-4) can serve as precursors . Optimization may include adjusting reaction temperatures (e.g., metal bath heating at 300–320°C to enhance cyclization efficiency) or using catalysts such as tetrabutylammonium fluoride (TBAF) in tetrahydrofuran (THF) to improve regioselectivity . Yield optimization requires rigorous monitoring via HPLC or NMR to track intermediate purity .

Q. Which analytical techniques are most reliable for characterizing this compound and its intermediates?

  • Methodological Answer : High-resolution mass spectrometry (HRMS) and 19F NMR^{19}\text{F NMR} are critical for confirming molecular structure and fluorine incorporation . Purity assessment should combine reversed-phase HPLC (e.g., C18 columns) with UV detection at 254 nm, calibrated against reference standards . For crystalline intermediates, X-ray diffraction can resolve stereochemical ambiguities .

Q. How can researchers conduct a systematic literature review on fluorinated indole derivatives?

  • Methodological Answer : Use databases like Scopus with search terms such as "5-aza-2-oxindole", "fluorinated indoles", and "synthetic methodology", filtered by document type (articles/reviews) and subject area (chemistry) . Limit searches to 2015–2025 to capture recent advancements. Cross-reference patents and non-indexed journals manually to avoid gaps .

Advanced Research Questions

Q. How can conflicting data on the biological activity of this compound derivatives be resolved?

  • Methodological Answer : Contradictions often arise from variability in assay conditions (e.g., cell lines, solvent carriers). Standardize protocols using guidelines from repositories like PubChem . Perform dose-response curves across multiple models (e.g., cancer vs. non-cancer cells) and validate results with orthogonal assays (e.g., enzymatic vs. cell-based) . Statistical tools like ANOVA with post-hoc tests can identify outliers or batch effects .

Q. What strategies improve the solubility and bioavailability of this compound in preclinical studies?

  • Methodological Answer : Modify physicochemical properties via pro-drug approaches (e.g., esterification of carboxylic acid groups) or co-solvent systems (DMF/PEG 400) . LogP values should be optimized to ≤3 using computational tools like MarvinSketch, validated by shake-flask experiments . In vivo pharmacokinetics (e.g., Cmax_{\text{max}} and AUC) must be correlated with in vitro permeability assays (Caco-2 or PAMPA) .

Q. How can researchers design experiments to probe the structure-activity relationship (SAR) of this compound analogs?

  • Methodological Answer : Synthesize derivatives with systematic substitutions (e.g., halogens at C-4 or methyl groups at N-1) . Use molecular docking against target proteins (e.g., kinase domains) to prioritize analogs . Validate SAR with IC50_{50} determinations and thermal shift assays to measure target engagement . Cluster analysis of bioactivity data can reveal critical substituent patterns .

Data Analysis & Reporting

Q. What are best practices for handling and presenting large datasets in studies involving this compound?

  • Methodological Answer : Raw data (e.g., spectral files, chromatograms) should be archived in repositories like Zenodo or Figshare with unique DOIs . Processed data must include error margins (e.g., ±SD for triplicate experiments) and explicit statistical methods . Use tables to summarize key results (e.g., reaction yields, IC50_{50} values) and append raw data as supplementary files .

Q. How should researchers address ethical considerations when sharing data on fluorinated compounds with potential therapeutic applications?

  • Methodological Answer : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) while ensuring compliance with GDPR or HIPAA if human data are involved . De-identify datasets by removing proprietary chemical identifiers (e.g., internal batch codes) and use controlled-access repositories like EBI BioStudies . Include detailed metadata on synthesis protocols and safety profiles (e.g., LD50_{50} values) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Fluoro-5-aza-2-oxindole
Reactant of Route 2
Reactant of Route 2
4-Fluoro-5-aza-2-oxindole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.